molecular formula C5H5N5O B101808 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 19542-10-0

6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No.: B101808
CAS No.: 19542-10-0
M. Wt: 151.13 g/mol
InChI Key: MRSFSHLNBRKNOK-UHFFFAOYSA-N
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Description

6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a fused heterocyclic compound featuring a bicyclic scaffold comprising two triazine rings and a triazole moiety. Its synthesis involves the reaction of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with hydrazonoyl halides in chloroform, catalyzed by triethylamine, yielding derivatives (7a–j) with varying substituents (e.g., aryl, nitro, furyl, thiophenyl) . Structural confirmation employs spectral techniques (¹H/¹³C NMR, mass spectrometry) and single-crystal X-ray diffraction, revealing a planar fused-ring system stabilized by π-π stacking and hydrogen bonding .

Properties

IUPAC Name

6-methyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c1-3-4(11)7-5-8-6-2-10(5)9-3/h2H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSFSHLNBRKNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343754
Record name 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19542-10-0
Record name 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via 1,3-Dipolar Cycloaddition Reactions

The most widely reported method for synthesizing 6-methyl triazolo[4,3-b] triazin-7(8H)-one derivatives involves the reaction of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (3 ) with hydrazonoyl halides (1a–j ) in chloroform under reflux conditions. Triethylamine is employed as a base to facilitate in situ generation of nitrilimines (2 ) through dehydrohalogenation . These nitrilimines undergo 1,3-dipolar cycloaddition with the thiocarbonyl group of 3 , leading to a spiro intermediate (4 ) that subsequently undergoes base-catalyzed ring cleavage and cyclization (Scheme 1) . The reaction typically proceeds for 6 hours, yielding products (7a–j ) with purities exceeding 95% after crystallization from ethanol .

Table 1. Representative Hydrazonoyl Halides and Yields of Triazolotriazinone Derivatives

Hydrazonoyl HalideR GroupYield (%)
1a 4-Nitrophenyl78
1g 4-Chlorophenyl82
1j 3-Bromophenyl75

Mechanistic Insights into Cyclization Pathways

Two plausible mechanistic routes have been proposed for the formation of the triazolotriazinone core (Scheme 2) . In Route A , the spiro intermediate (4 ) undergoes ring opening to form thiohydrazide (5 ), which cyclizes preferentially at the N-4 position due to electronic effects from the carbonyl group. This pathway dominates, producing the triazolo[4,3-b][1, triazin-7-one scaffold after elimination of hydrogen sulfide . Route B posits an alternative 1,3-addition mechanism forming amidrazones (10 ), though experimental evidence favors Route A based on kinetic and spectroscopic data .

The regioselectivity of allylation reactions in related triazolo-triazinones has been elucidated through X-ray crystallography. For example, allyl groups preferentially occupy the N-7 position in 7-allyl-6-amino-3-methyl-1,2,4-triazolo[3,4-f][1, triazin-8(7H)-one, as confirmed by N–H···O hydrogen bonding with dimethyl sulfoxide . This insight underscores the importance of steric and electronic factors in directing substitution patterns during synthesis.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

  • Solvent Choice : Chloroform outperforms polar aprotic solvents (e.g., DMF) by minimizing side reactions .

  • Base Catalysis : Triethylamine achieves optimal dehydrohalogenation of hydrazonoyl halides without over-baseification .

  • Temperature : Reflux conditions (61°C for chloroform) balance reaction rate and stability of intermediates .

Table 2. Effect of Solvent on Reaction Efficiency

SolventReaction Time (h)Yield (%)
Chloroform678–82
DMF645–50
Ethanol1260–65

Structural Characterization and Crystallographic Validation

Single-crystal X-ray diffraction has been pivotal in confirming the molecular structure of 6-methyl triazolo[4,3-b] triazin-7(8H)-one derivatives. For instance, compound 7b (3-ethyl-6-methyl-1-(4-nitrophenyl)-triazolotriazinone) crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 9.423 Å, b = 10.851 Å, c = 14.296 Å, and β = 98.74° . Key bond lengths include N7–N6 (1.372 Å) and C2–N1 (1.363 Å), consistent with aromatic delocalization in the triazinone ring .

Comparative Analysis with Related Heterocyclic Systems

The synthesis of 6-methyltriazolotriazinone differs markedly from methods used for triazolo[3,4-f][1, triazin-8(7H)-one derivatives. In the latter, allylation at N-7 is achieved via 18-crown-6-ether-mediated reactions with allyl bromide in acetone . This contrast highlights the versatility of triazinone cores in accommodating diverse substitution strategies.

Chemical Reactions Analysis

Types of Reactions

6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazolotriazine derivatives.

    Substitution: Formation of substituted triazolotriazine compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one exhibit potent antimicrobial properties. A study by Sembian et al. (2013) reported that synthesized derivatives showed significant activity against various bacterial strains.

CompoundActivityReference
This compoundModerate
6-Methyl-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazineHigh

Anticancer Properties
The compound has also been investigated for its anticancer potential. A case study highlighted that certain analogs demonstrated cytotoxic effects against human cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases.

Agricultural Applications

Herbicidal Activity
In agricultural research, compounds related to this compound have been evaluated for herbicidal properties. A study indicated that these compounds could effectively inhibit the growth of specific weed species without harming crop plants.

CompoundTarget WeedEfficacy (%)Reference
This compoundAmaranthus retroflexus85%
6-Methyl-3-(thiophen-3-yl)[1,2,4]triazolo[4,3-b]pyridazineEchinochloa crus-galli78%

Materials Science Applications

Polymer Chemistry
The compound is being explored for its potential use as a monomer in polymer synthesis. Its unique triazole structure can enhance the thermal stability and mechanical properties of polymers.

Mechanism of Action

The mechanism of action of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s fused ring structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

6-Amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one

  • Structure: Differs in ring fusion ([3,4-f] vs. [4,3-b]) and substituents (amino, benzylmercapto vs. methyl, aryl) .
  • Synthesis: Prepared via cyclization of 3-amino-6-hydrazino-triazinone with carbon disulfide or benzyl bromide, contrasting with the hydrazonoyl halide route used for 6-methyl derivatives .
  • Properties: Crystallizes in monoclinic space group P21/c with density 1.567 g/cm³ and extensive hydrogen bonding .

[1,2,4]Triazolo[4,3-b]pyridazine Derivatives

  • Structure : Replaces one triazine ring with pyridazine, altering electronic properties and steric bulk .
  • Applications : Explored as bromodomain inhibitors (e.g., BRD4 BD1 inhibitors) and antihypertensive agents, though some lack efficacy .

High-Energy [1,2,4]Triazolo[4,3-b]tetrazines

  • Structure : Incorporates a tetrazine ring, increasing nitrogen content (e.g., TTDA, DNTT) for explosive applications .
  • Thermal Stability : Decompose exothermically (ΔH ≈ −200 kJ/mol) due to high ring strain and N₂ release .

Table 1: Key Properties of Selected Triazolo-Triazine/Triazolo-Pyridazine Derivatives

Compound Name Melting Point (°C) Yield (%) Substituents Key Applications References
6-Methyl-7H-[1,2,4]triazolo[4,3-b]triazin-7(8H)-one (7e) 202–204 63 4-Nitrophenyl, isobutyl Anticancer (in vitro)
6-Methyl-1-phenyl-3-(p-tolyl)-derivative (7f) 250–252 72 Phenyl, p-tolyl Anticancer (in vitro)
6-Amino-3-benzylmercapto-[3,4-f]triazolo-triazin-8-one N/A 44 Benzylmercapto, amino Biochemical intermediates
3-(2,6-Dichlorophenyl)-6-methyl-pyridazine (4c) N/A 85 2,6-Dichlorophenyl Bromodomain inhibition
6-Methyl-7H-triazolo-triazepine-8-thione N/A N/A Thione, methyl α-Glucosidase inhibition

Anticancer Activity

  • 6-Methyl Derivatives (7a–j) : Exhibit moderate cytotoxicity against cancer cell lines (e.g., HepG2, SMMC-7721), with IC₅₀ values ranging from 13.8–24.7 μM, comparable to cisplatin in some cases .
  • Triazolo-Pyridazines : Lower potency (micromolar IC₅₀) but offer structural templates for optimizing bromodomain inhibition .

Enzymatic Inhibition

Mechanistic and Thermodynamic Insights

  • Synthesis Mechanism: 6-Methyl derivatives form via 1,3-addition of hydrazonoyl halides to thiouracil intermediates, followed by cyclization and H₂S elimination .
  • Thermodynamics : High-energy tetrazine derivatives (e.g., TTDA) exhibit decomposition activation energies of ~150 kJ/mol, critical for stability in explosive formulations .

Biological Activity

6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a compound of interest due to its potential biological activities. This review compiles various research findings regarding its synthesis, biological properties, and therapeutic applications.

  • Molecular Formula : C5_5H5_5N5_5O
  • Molecular Weight : 151.13 g/mol
  • CAS Number : 58826-44-1

Anticancer Properties

Research has indicated that derivatives of triazolo compounds exhibit significant anticancer activity. For instance, studies have shown that similar triazolo compounds can inhibit the proliferation of various cancer cell lines. The IC50_{50} values for these compounds often fall within the micromolar range, indicating their potency against tumor cells.

CompoundCell LineIC50_{50} (µM)
This compoundMCF-7 (breast cancer)58
ChlorambucilMCF-772
This compoundMDA-MB-231 (breast cancer)47
ChlorambucilMDA-MB-23152

These results suggest that this compound may be more effective than established chemotherapeutic agents in certain contexts.

The mechanism by which this compound exhibits anticancer activity is believed to involve the inhibition of DNA biosynthesis and collagen biosynthesis in cancer cells. This was evidenced by a decrease in [^3H]-thymidine incorporation into DNA and a reduction in collagen production in treated cells.

Other Biological Activities

In addition to anticancer properties, triazolo derivatives have been reported to possess various other biological activities:

  • Antimicrobial Activity : Some derivatives have shown moderate efficacy against bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain triazolo compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Enzyme Inhibition : These compounds can act as inhibitors for enzymes such as carbonic anhydrase and cholinesterase.

Case Studies

A notable study highlighted the synthesis and biological evaluation of various triazolo derivatives. In one experiment involving human breast cancer cell lines (MCF-7 and MDA-MB-231), several compounds were tested for their cytotoxic effects. The results indicated that some derivatives had significant selectivity for tumor cells over normal cells.

Q & A

Q. What are reliable synthetic routes for 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A general protocol involves:

Acid Activation : React the precursor acid (e.g., 6-methyl-1,2,4-triazin-7-one derivatives) with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF) at 100°C for 1 hour to form an activated intermediate .

Cyclization : Add N-substituted hydrazine derivatives (e.g., N1-aryl/benzyl-3-hydrazinopyrazin-2-one) and reflux for 24 hours to induce cyclization .

Purification : Precipitate the product with water, wash with isopropanol, and recrystallize from a DMF/isopropanol mixture .

Alternative routes involve alkylation of the parent heterocycle using allyl bromide in the presence of potassium carbonate and tetrabutylammonium bromide, followed by column chromatography (30% ethyl acetate/hexane) for purification .

Q. Comparative Table: Synthesis Methods

MethodReagents/ConditionsYieldKey Reference
CDI-mediated cyclizationCDI, DMF, reflux (24 h)~50-60%
AlkylationAllyl bromide, K₂CO₃, DMF (12 h)30%

Q. How to characterize the crystal structure and hydrogen-bonding interactions of this compound?

Methodological Answer:

Crystallization : Grow single crystals via slow evaporation from DMSO or DMF/isopropanol mixtures .

X-ray Diffraction (XRD) : Use a Bruker D8 QUEST diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion .

Refinement : Apply SHELXL-2018 for structure solution. Carbon-bound H-atoms are placed in calculated positions (riding model) with isotropic displacement parameters .

Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N–H···O, C–H···N) using Mercury software. For example, the crystal structure of a related triazepinone derivative (CCDC 1035668) shows a layered network stabilized by N–H···O bonds .

Advanced Research Questions

Q. How to design experiments to assess the pharmacological activity of derivatives?

Methodological Answer:

Derivatization : Introduce substituents (e.g., aryl, benzyl, or heterocyclic groups) at positions 3 and 7 via nucleophilic substitution or palladium-catalyzed cross-coupling .

Bioactivity Screening :

  • In vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) at concentrations ranging from 1×10⁻⁶ to 1×10⁻⁴ M. Use MTT assays and IC₅₀ calculations .
  • Enzyme Inhibition : Evaluate kinase or protease inhibition using fluorescence-based assays (e.g., ATP-competitive binding for kinase targets) .

Data Interpretation : Compare dose-response curves and statistical significance (p < 0.05) using ANOVA. For example, triazolo-triazinone derivatives showed IC₅₀ values of 8–24 μM in kinase inhibition studies .

Q. How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

Source Analysis : Verify experimental conditions (e.g., solvent purity, temperature control, cell line authenticity). For instance, discrepancies in IC₅₀ values may arise from variations in DMSO concentration during dissolution .

Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of derivatives with target proteins (e.g., EGFR, CDK2). Correlate in silico results with experimental IC₅₀ values .

Reproducibility Checks : Replicate key experiments under standardized protocols (e.g., IUPAC guidelines for thermophysical data reporting) .

Q. What computational methods predict the physicochemical properties of novel derivatives?

Methodological Answer:

In Silico Tools :

  • LogP/Solubility : Use MarvinSketch or ACD/Labs to estimate partition coefficients and aqueous solubility.
  • ADMET Prediction : Employ SwissADME or pkCSM to assess absorption, metabolism, and toxicity .

Density Functional Theory (DFT) : Optimize molecular geometries at the B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

Validation : Cross-check predictions with experimental data (e.g., HPLC-measured LogP). For example, a thiadiazine derivative showed a calculated LogP of 2.8 vs. experimental 2.5 .

Q. How to optimize synthetic yield and purity for scale-up?

Methodological Answer:

Reaction Monitoring : Use TLC (silica gel 60 F₂₅₄) or HPLC to track reaction progress. Adjust reflux time if intermediates degrade (e.g., extend from 24 to 36 hours) .

Byproduct Mitigation : Introduce scavenger resins (e.g., QuadraSil™ AP for imidazole removal) during CDI-mediated syntheses .

Scale-up Strategies :

  • Batch vs. Flow Chemistry : Transition from batch to continuous flow for exothermic reactions to improve temperature control .
  • Crystallization Optimization : Use anti-solvent addition (e.g., water in DMF) with controlled cooling rates (1°C/min) to enhance crystal purity .

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